molecular formula C18H15FN2O2S B2398211 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034433-49-1

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2398211
CAS RN: 2034433-49-1
M. Wt: 342.39
InChI Key: MADYMSVPPBVNCR-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a small molecule that has been synthesized through a series of chemical reactions, and its properties have been extensively studied to understand its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Catalytic Protodeboronation for Alkene Hydromethylation

Protodeboronation: is a valuable transformation in organic synthesis, allowing the removal of boron groups from boronic esters. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation has been less explored. Recent research has demonstrated a catalytic protodeboronation approach using radical chemistry .

Mechanism::
Applications::

Coordination Polymers Incorporating Ligands

The compound’s structural features make it suitable for coordination chemistry. Researchers have synthesized coordination polymers incorporating ligands derived from this compound .

Applications::

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-14-6-1-2-7-15(14)23-12-17(22)21-11-13-5-3-9-20-18(13)16-8-4-10-24-16/h1-10H,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADYMSVPPBVNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

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